1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole
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Overview
Description
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole is a complex organic compound known for its unique chemical structure and potential applications in various fields. This compound features a brominated aromatic ring, a sulfonyl group, and an imidazole ring, making it a subject of interest in synthetic chemistry and pharmaceutical research.
Preparation Methods
The synthesis of 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole typically involves multiple steps:
Sulfonylation: The brominated intermediate is then subjected to sulfonylation using sulfonyl chloride derivatives to introduce the sulfonyl group.
Imidazole Formation: The final step involves the formation of the imidazole ring through a cyclization reaction with appropriate reagents and conditions.
Industrial production methods may involve optimization of these steps to enhance yield and purity, often utilizing catalysts and controlled reaction environments.
Chemical Reactions Analysis
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can undergo various chemical reactions:
Substitution Reactions: The bromine atom can be substituted with other nucleophiles under suitable conditions, leading to a variety of derivatives.
Oxidation and Reduction: The compound can undergo oxidation and reduction reactions, altering the oxidation state of the sulfur atom in the sulfonyl group.
Cyclization and Ring-Opening: The imidazole ring can participate in cyclization and ring-opening reactions, forming different heterocyclic compounds.
Common reagents used in these reactions include molecular bromine, sulfonyl chlorides, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole has several scientific research applications:
Mechanism of Action
The mechanism of action of 1-(2-bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole involves its interaction with molecular targets such as enzymes and receptors. The bromine and sulfonyl groups play crucial roles in binding to these targets, while the imidazole ring can participate in hydrogen bonding and other interactions . The pathways involved depend on the specific application and target molecule.
Comparison with Similar Compounds
1-(2-Bromo-4,5-dimethylbenzenesulfonyl)-2-phenyl-4,5-dihydro-1H-imidazole can be compared with similar compounds such as:
- 1-Benzyl-4-(2-bromo-4,5-dimethylbenzenesulfonyl)piperazine
- 4-Benzyl-1-(2-bromo-4,5-dimethylbenzenesulfonyl)piperidine
These compounds share the brominated aromatic ring and sulfonyl group but differ in their additional substituents and ring structures. The uniqueness of this compound lies in its imidazole ring, which imparts distinct chemical and biological properties.
Properties
Molecular Formula |
C17H17BrN2O2S |
---|---|
Molecular Weight |
393.3 g/mol |
IUPAC Name |
1-(2-bromo-4,5-dimethylphenyl)sulfonyl-2-phenyl-4,5-dihydroimidazole |
InChI |
InChI=1S/C17H17BrN2O2S/c1-12-10-15(18)16(11-13(12)2)23(21,22)20-9-8-19-17(20)14-6-4-3-5-7-14/h3-7,10-11H,8-9H2,1-2H3 |
InChI Key |
JTWAWRGYRFVZRT-UHFFFAOYSA-N |
Canonical SMILES |
CC1=CC(=C(C=C1C)Br)S(=O)(=O)N2CCN=C2C3=CC=CC=C3 |
Origin of Product |
United States |
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